2-Chloro-6-nitrobenzenemethanol
Description
2-Chloro-6-nitrobenzenemethanol (CAS 50907-57-8) is a substituted benzene derivative with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a nitro group (-NO₂) at position 6, and a hydroxymethyl (-CH₂OH) group (Figure 1). The compound’s reactivity is influenced by the electron-withdrawing nitro and chloro groups, which polarize the aromatic ring and enhance the acidity of the hydroxyl group.
Properties
IUPAC Name |
(2-chloro-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWDPRVHZOPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405475 | |
| Record name | 2-Chloro-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50907-57-8 | |
| Record name | 2-Chloro-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
(2-chloro-6-nitrophenyl)methanol, also known as Benzenemethanol, 2-chloro-6-nitro- or 2-Chloro-6-nitrobenzenemethanol, is a compound that has been studied for its potential inhibitory effects on certain enzymes. One such enzyme is PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa.
Mode of Action
The interaction of (2-chloro-6-nitrophenyl)methanol with its target, PqsD, results in the inhibition of this enzyme. This inhibition disrupts the normal biosynthesis of signal molecules in Pseudomonas aeruginosa, affecting its cell-to-cell communication.
Biochemical Pathways
The primary biochemical pathway affected by (2-chloro-6-nitrophenyl)methanol is the signal molecule biosynthesis in Pseudomonas aeruginosa. By inhibiting the PqsD enzyme, (2-chloro-6-nitrophenyl)methanol disrupts the production of signal molecules, which are crucial for the bacteria’s cell-to-cell communication.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. The compound’s lipophilicity (Log Po/w) is around 1.08, suggesting it could have good bioavailability.
Result of Action
The molecular and cellular effects of (2-chloro-6-nitrophenyl)methanol’s action primarily involve the disruption of cell-to-cell communication in Pseudomonas aeruginosa. By inhibiting the PqsD enzyme, this compound reduces the production of signal molecules, which can lead to a decrease in biofilm formation and potentially reduce the virulence of this bacterium.
Biochemical Analysis
Biochemical Properties
(2-Chloro-6-nitrophenyl)methanol has been found to interact with certain enzymes and proteins. For instance, compounds based on a similar (2-nitrophenyl)methanol scaffold have been shown to inhibit PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa. The nature of these interactions involves a tight-binding mode of action, which suggests that (2-Chloro-6-nitrophenyl)methanol may bind strongly to its target molecules.
Cellular Effects
Related compounds have been shown to display anti-biofilm activity, suggesting that (2-Chloro-6-nitrophenyl)methanol could potentially influence cell function by disrupting biofilm formation
Molecular Mechanism
The exact molecular mechanism of (2-Chloro-6-nitrophenyl)methanol is not well-defined. It is known that similar compounds can inhibit the activity of the enzyme PqsD in Pseudomonas aeruginosa. This suggests that (2-Chloro-6-nitrophenyl)methanol may exert its effects at the molecular level by binding to and inhibiting certain enzymes, thereby affecting gene expression and cellular processes.
Biological Activity
2-Chloro-6-nitrobenzenemethanol is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
- Molecular Formula : CHClNO
- Molecular Weight : 171.58 g/mol
- Appearance : Solid, ranging from white to orange to green powder
- Melting Point : 36 °C
- Boiling Point : 241 °C
The compound is sensitive to air and should be stored under inert gas conditions to maintain its stability .
Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, metal complexes formed with this compound have been reported to induce apoptosis in various cancer cell lines, including A549 lung cancer cells and Caco-2 colon adenocarcinoma cells. The effectiveness of these complexes was evaluated using the MTT assay, which measures cell viability.
| Complex | Cell Line | Concentration (µM) | % Growth Suppression | IC50 (µM) |
|---|---|---|---|---|
| Complex 1 | A549 | 20 | 75.70 | 8.82 |
| Complex 1 | Caco-2 | 20 | 72.70 | - |
| Complex 2 | Caco-2 | 60 | 59.57 | - |
These results indicate that the complexes derived from this compound can effectively suppress tumor cell proliferation, suggesting their potential as anticancer agents .
The mechanism by which these compounds exert their effects involves the induction of apoptosis, a process characterized by programmed cell death. The studies suggest that the presence of metal ions in these complexes enhances their biological activity, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways involved in cell survival and proliferation .
Case Studies
-
Study on A549 and Caco-2 Cells :
- Researchers treated A549 lung cancer cells and Caco-2 colon adenocarcinoma cells with varying concentrations of metal complexes derived from this compound.
- Results indicated a dose-dependent response, with significant growth suppression observed at lower concentrations for complex 1.
- Comparative Study with Other Compounds :
Comparison with Similar Compounds
Positional Isomers: 2-Chloro-4-nitrobenzyl Alcohol
CAS 52301-88-9 shares the same molecular formula (C₇H₆ClNO₃) and functional groups as 2-Chloro-6-nitrobenzenemethanol but differs in the nitro group’s position (position 4 instead of 6) . This positional isomerism alters electronic effects:
Ethanol Derivative: 2-(2-Chloro-6-nitrophenyl)ethanol
CAS 102493-68-5 (molecular formula C₈H₈ClNO₃, MW 201.61 g/mol) replaces the hydroxymethyl group with an ethanol (-CH₂CH₂OH) chain . Key differences include:
- Solubility: The longer alkyl chain may increase lipophilicity, reducing water solubility compared to the methanol derivative.
Aldehyde Analog: 2-Chloro-6-nitrobenzaldehyde
This compound (molecular formula C₇H₄ClNO₃, MW 185.57 g/mol) substitutes the hydroxymethyl group with an aldehyde (-CHO) . Key distinctions:
- Reactivity: Aldehydes undergo nucleophilic additions (e.g., Grignard reactions) and oxidize readily to carboxylic acids, unlike the alcohol group in this compound.
- Stability : Aldehydes are generally more reactive and prone to polymerization under acidic conditions.
Methyl-Substituted Analog: (2-Chloro-6-methylphenyl)methanol
CAS 77206-89-4 (molecular formula C₈H₉ClO , MW 156.61 g/mol) replaces the nitro group with a methyl (-CH₃) group . Differences include:
- Electronic Properties : The absence of the nitro group reduces electron withdrawal, decreasing ring polarization and hydroxyl group acidity.
- Applications : Methyl-substituted derivatives are often used as intermediates in less polar solvents due to reduced polarity.
Phenol Derivative: 2-Chloro-6-methyl-3-nitrophenol
CAS 39183-20-5 (molecular formula C₇H₆ClNO₃, MW 187.58 g/mol) replaces the hydroxymethyl group with a phenolic -OH . Notable contrasts:
- Acidity: The phenolic -OH is significantly more acidic (pKa ~10) than the benzylic alcohol (pKa ~15–16), enabling deprotonation under milder conditions.
- Crystal Packing: Phenolic hydroxyls participate in stronger hydrogen bonds, influencing solid-state packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
